molecular formula C18H32O16 B1165398 Globo-B heptaose linked to BSA

Globo-B heptaose linked to BSA

Cat. No.: B1165398
Attention: For research use only. Not for human or veterinary use.
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Description

Globo-B heptaose linked to BSA is a neoglycoprotein consisting of the Globo-B heptaose carbohydrate moiety covalently conjugated to bovine serum albumin (BSA). This compound is designed to amplify carbohydrate-protein interactions, leveraging BSA as a carrier protein to enhance immunogenicity and stability . The Globo-B heptaose structure belongs to the P antigen family, which is associated with blood group systems and microbial recognition .

Properties

Molecular Formula

C18H32O16

Synonyms

Galα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Neoglycoproteins

Structural Differences

Neoglycoproteins vary in their carbohydrate structures, conjugation methods, and functional modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of BSA-Linked Neoglycoproteins
Compound Name Carbohydrate Structure Conjugate Protein Key Modifications Applications Reference
Globo-B heptaose-BSA Globo-B heptaose (exact linkages unspecified; part of P antigen family) BSA Available with biotin spacers Immunoassays, antibody production
Globo-A heptaose-BSA GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4 (blood group A antigen) BSA Propargyl, biotin linkers Similar to Globo-B
Blood group B hexaose-BSA Type 2 hexaose (α1-3/4-linked galactose and fucose) BSA None specified Research, diagnostics
Isoglobopentaose-BSA iGb5 (Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc) BSA None specified Cancer biomarker studies
Key Observations:
  • Globo-B vs. Globo-A : Both belong to the P antigen family but differ in terminal residues. Globo-A includes a Fucα1-2 modification, critical for blood group A specificity, while Globo-B lacks this fucose .
  • Modifications : Biotinylated derivatives (e.g., Globo-B heptaose-biotin) enable streptavidin-based detection systems, enhancing versatility in assays .

Functional Performance in Assays

Studies on BSA-conjugated oligosaccharides reveal differences in detection limits and binding affinities:

  • Microarray Data: BSA conjugates of mannohexaose and arabinopentaose showed variable spot morphologies and detection limits when probed with monoclonal antibodies, suggesting carbohydrate density and orientation on BSA influence assay outcomes .
  • Affinity Enhancements : Neoglycoproteins like Globo-B heptaose-BSA outperform free sugars in binding assays due to multivalent presentation on BSA .

Research and Clinical Implications

  • Infectious Disease : Globo-B heptaose-BSA may mimic bacterial lipopolysaccharide (LPS) epitopes, aiding in antibody development against pathogens like Burkholderia spp., which utilize heptose-rich LPS for immune evasion .
  • Cancer Biomarkers : Globo-series neoglycoproteins (e.g., SSEA-3a-BSA) are used to study tumor-associated carbohydrate antigens .

Q & A

Q. What systematic approaches are recommended for reviewing existing studies on Globo-B heptaose-BSA?

  • Answer : Use Boolean operators in PubMed/Google Scholar: ("Globo-B heptaose" OR "Globo-B antigen") AND ("BSA conjugate" OR "glycoconjugate"). Annotate findings with tools like Zotero or Mendeley. Critically appraise studies using GRADE criteria for evidence quality (e.g., sample size, blinding) .

Q. How should researchers archive and share datasets related to Globo-B heptaose-BSA conjugates?

  • Answer : Deposit raw data (e.g., SPR sensograms, NMR spectra) in domain-specific repositories like GlyTouCan for glycans or PRIDE for proteomics. Use FAIR-compliant metadata schemas and cite datasets with DOIs in publications .

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